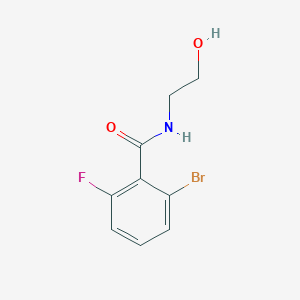

2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-6-fluoro-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-2-1-3-7(11)8(6)9(14)12-4-5-13/h1-3,13H,4-5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMXBJXNSQFILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)NCCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Fluorinated Benzamides

A common approach involves brominating fluorinated benzamide intermediates. For example:

-

Starting Material : 6-Fluoro-N-(2-hydroxyethyl)benzamide

-

Bromination Agent : N-Bromosuccinimide (NBS) in dichloromethane or ethanol at 0–5°C.

Key Data :

Multi-Step Synthesis via Intermediate Formation

Protection-Bromination-Deprotection Sequence

A robust method from Chinese Patent CN115784896A involves:

-

Amino Protection : o-Fluoroaniline is acetylated using acetyl chloride in dichloromethane.

-

Sulfonylation : Treated with chlorosulfonic acid to form sulfonamide intermediates.

-

Bromination : Hydrobromic acid and hydrogen peroxide at 70–75°C introduce bromine.

-

Deprotection : Hydrolysis with 80% sulfuric acid yields 2-bromo-6-fluoroaniline, which is amidated with 2-hydroxyethylamine.

Critical Reaction Conditions :

-

Bromination requires strict temperature control (70–75°C) to avoid side reactions.

-

Deprotection at 160°C ensures complete cleavage of sulfonamide groups.

Amidation of 2-Bromo-6-fluorobenzoic Acid

Carboxylic Acid to Amide Conversion

Patent CN102795993B describes:

-

Synthesis of 2-Bromo-6-fluorobenzoic Acid : Nitration, reduction, and bromination of o-fluorobenzonitrile.

-

Activation : Conversion to acyl chloride using thionyl chloride.

-

Amidation : Reaction with 2-hydroxyethylamine in tetrahydrofuran (THF) at 25°C.

Performance Metrics :

Comparative Analysis of Methods

Efficiency and Scalability

-

Direct Bromination : Faster (5–8 hours) but limited to substrates tolerant of NBS.

-

Multi-Step Synthesis : Higher yields (80–86%) but requires hazardous reagents like chlorosulfonic acid.

-

Carboxylic Acid Route : Scalable for industrial production but involves energy-intensive steps (160°C hydrolysis).

Purity Challenges

-

Residual solvents (e.g., dichloromethane) in multi-step methods necessitate rigorous washing.

-

Column chromatography is often required for final purification, increasing costs.

Emerging Techniques and Optimization

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The hydroxyethyl group can be oxidized to form a carbonyl group, or reduced to form an ethyl group.

Condensation Reactions: The amide group can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide have been investigated for their ability to inhibit specific protein kinases involved in cancer progression. Research shows that similar benzamide derivatives can effectively inhibit the activity of ABL kinases, which are implicated in chronic myeloid leukemia (CML) .

Receptor Binding Studies

Radioligand binding studies have demonstrated the potential of benzamide derivatives in targeting sigma receptors, which play a role in various neurological disorders. The affinity of related compounds for sigma receptors has been measured using Ki values, providing insights into their therapeutic potential .

Organic Synthesis Applications

C-H Activation Strategies

The compound has been utilized in palladium-catalyzed C-H activation reactions, which are crucial for the development of complex organic molecules. For example, studies have shown that this compound can act as a directing group in site-selective C-H arylation processes . This application is particularly valuable in synthesizing pharmaceuticals where regioselectivity is paramount.

Material Science Applications

Polymer Chemistry

In material science, benzamide derivatives like this compound can be used as intermediates in the synthesis of functional polymers. The presence of both halogen and hydroxy groups allows for further chemical modifications, leading to materials with tailored properties for specific applications such as drug delivery systems or sensors .

Case Study 1: Anticancer Activity

A study published in Organic & Biomolecular Chemistry examined a series of benzamide derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against leukemia cells . This suggests a promising avenue for further development as anticancer agents.

Case Study 2: C-H Activation

In another investigation focused on C-H activation, researchers demonstrated that using this compound as a directing group led to high yields of arylated products. The study optimized reaction conditions and provided detailed mechanistic insights into the reaction pathway .

Table 1: Inhibition Potency of Benzamide Derivatives

| Compound Name | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | ABL1 | 5.4 |

| Related Benzamide A | ABL1 | 4.8 |

| Related Benzamide B | ABL1 | 6.1 |

Table 2: Receptor Affinity Studies

| Compound Name | Sigma Receptor Type | Ki (nM) |

|---|---|---|

| This compound | σ1 | 407 |

| Related Compound C | σ1 | 350 |

| Related Compound D | σ1 | 420 |

Mechanism of Action

The mechanism by which 2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity. The hydroxyethyl group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following benzamide derivatives share structural similarities with the target compound, differing primarily in substituent groups (Table 1):

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Position and Electronic Effects: Bromine at C2 (target compound) vs. C6 () alters steric and electronic profiles. Fluorine at C6 (target) vs. C2 () may affect hydrogen bonding or π-stacking in molecular recognition .

N-Substituent Impact :

- The 2-hydroxyethyl group in the target compound introduces hydrogen-bonding capability, enhancing solubility compared to hydrophobic groups like 2-methylpropyl () or methyl (). This could improve pharmacokinetics, such as renal clearance or blood-brain barrier penetration .

- The imidazo-thiazole substituent in adds steric bulk and aromaticity, likely influencing target selectivity (e.g., kinase inhibition) but reducing solubility .

Pharmacological Potential :

- Benzamide derivatives are widely studied as neuroleptics (e.g., amisulpride, tiapride) due to dopamine receptor antagonism . The hydroxyethyl group in the target compound may modulate receptor affinity compared to methyl or alkyl chains.

- Halogenated analogs (e.g., ) are explored in oncology for kinase inhibition, where bromine and fluorine enhance binding to ATP pockets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- The target compound’s lower LogP (due to -OH) suggests better aqueous solubility than analogs with alkyl/aryl groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide?

- Methodology :

Intermediate Preparation : Start with 2-bromo-6-fluorobenzoic acid (CAS RN 2252-37-1, available commercially ). Activate the carboxylic acid via conversion to an acyl chloride using thionyl chloride or oxalyl chloride.

Amidation : React the acyl chloride with 2-hydroxyethylamine under basic conditions (e.g., triethylamine in anhydrous dichloromethane).

Alternative Route : Use coupling agents like EDCI/HOBt for direct amidation without isolating the acyl chloride .

Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- NMR : Use - and -NMR to verify substituent positions. For example, the hydroxyethyl group’s protons appear as a triplet (~3.5 ppm) and quartet (~1.8 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H] ~274.0).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in ethanol) and refine using SHELXL .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., split signals for the hydroxyethyl group) be resolved?

- Analysis :

- Rotameric Conformations : The amide bond’s partial double-bond character can lead to rotamers, causing signal splitting. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks .

- 2D NMR : Employ HSQC or COSY to resolve overlapping signals and assign protons unambiguously .

- Impurity Check : Compare with intermediates (e.g., unreacted 2-bromo-6-fluorobenzoic acid) using LC-MS .

Q. What role does the hydroxyethyl group play in modulating biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing hydroxyethyl with methyl or benzyl groups) and test in vitro (e.g., enzyme inhibition assays) .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins. The hydroxyethyl group may form hydrogen bonds with active-site residues .

- Solubility Studies : Assess logP and aqueous solubility to evaluate bioavailability changes .

Q. How can crystallographic challenges (e.g., poor diffraction) be addressed for this compound?

- Strategies :

- Crystal Optimization : Screen solvents (e.g., DMSO/water mixtures) and additives (e.g., crown ethers) to improve crystal quality .

- Data Collection : Use synchrotron radiation for high-resolution data. Refine with SHELXL-2018, accounting for disorder in the hydroxyethyl group .

- Twinned Data : Apply twin refinement protocols in SHELXL if multiple domains are detected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.